molecular formula C10H10O4 B2739190 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 35700-52-8

5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2739190
CAS No.: 35700-52-8
M. Wt: 194.186
InChI Key: SINHIGWJWUDRFQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is a substituted dihydrobenzofuran derivative characterized by a methoxy group at the 5-position and a carboxylic acid moiety at the 7-position of the benzofuran core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINHIGWJWUDRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)O)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-52-8
Record name 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to synthesize various benzofuran compounds with significant biological activities .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is its potential as an anticancer agent. Research has indicated that derivatives of this compound can induce apoptosis in cancer cells. For example, a study demonstrated that a related derivative effectively arrested Jurkat T lymphocytes in the G2/M phase of the cell cycle and induced apoptosis, suggesting its potential as a chemotherapeutic agent against various cancers such as leukemia and breast cancer .

Case Study:

  • Cell Lines Tested: Jurkat, MCF-7 (breast cancer), HT29 (colon cancer), U937 (monocytic leukemia).
  • Findings: The compound exhibited a 60–80% decrease in cell viability in Jurkat and MCF-7 cells at specific concentrations, indicating strong anticancer properties .

Antioxidant Activity

The compound also displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases. This activity makes it a candidate for further research in aging and neurodegenerative diseases .

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes linked to disease pathways. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory processes, highlighting its potential utility in treating inflammatory diseases .

Material Science Applications

In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties. Its derivatives may serve as intermediates in the synthesis of polymers and resins used in various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid with key analogs, focusing on structural variations, synthetic routes, and functional properties.

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference(s)
This compound -OCH$_3$ (C5), -COOH (C7) Likely C${10}$H${10}$O$_4$ Intermediate for bioactive molecules; rigid scaffold for drug design
6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid -F (C6), -COOH (C7) C$9$H$7$FO$_3$ Enhanced electronegativity; potential antimicrobial agent
5-Nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid -NO$_2$ (C5), -COOH (C7) C$9$H$7$NO$_5$ Electron-withdrawing nitro group; precursor for explosives or dyes
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid -OCH$_3$ (C7), -COOH (C2) C${10}$H${10}$O$_4$ Altered regiochemistry; used in polymer synthesis
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid -NH$_2$ (C4), -Cl (C5), -COOH (C7) C$9$H$8$ClNO$_3$ Bioactive intermediate; density 1.567 g/cm$^3$

Physicochemical and Functional Differences

  • Electron Effects : The methoxy group in the 5-position (electron-donating) contrasts with the nitro group (electron-withdrawing) in the 5-nitro analog, influencing reactivity in electrophilic substitution reactions .
  • Bioactivity: The 4-amino-5-chloro derivative’s amino and chloro substituents enhance hydrogen-bonding and lipophilicity, making it suitable for antimicrobial applications .
  • Regiochemical Impact : Moving the methoxy group from C5 to C7 (as in 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid) alters the molecule’s dipole moment and solubility .

Biological Activity

5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is a benzofuran derivative recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structural features, including a methoxy group and a carboxylic acid group, contribute to its biological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Benzofuran Core : A fused ring system that enhances biological activity.
  • Methoxy Group : Located at the 5-position, it influences the compound's reactivity and solubility.
  • Carboxylic Acid Group : Situated at the 7-position, it plays a crucial role in the compound's interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in various cancer cell lines, including Jurkat T-cells and MCF-7 breast cancer cells. This was demonstrated through flow cytometry analysis, which revealed a dose-dependent increase in cell cycle arrest following treatment with the compound .
  • Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by increased levels of cleaved poly(ADP-ribose) polymerase (PARP) in treated cells. In Jurkat cells, treatment with concentrations around 100 nM resulted in a significant percentage of PARP cleavage .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Comparative Biological Activity

To understand the relative efficacy of this compound compared to other compounds, a comparative analysis was conducted:

CompoundIC50 (µM)Target Cell LineMechanism of Action
This compound~80Jurkat T-cellsG2/M arrest and apoptosis
Doxorubicin~0.25MCF-7DNA intercalation and apoptosis
Benfur (related benzofuran derivative)~80Jurkat T-cellsG2/M arrest via p53 pathway

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antitumor Effects : A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in cell viability in Jurkat T-cells and MCF-7 cells over time. The study indicated that the compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
  • Antimicrobial Efficacy Assessment : Another research article evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how can purity be optimized?

Methodological Answer:
A common synthesis involves cyclization of substituted phenolic precursors under reflux with alkaline conditions. For example, potassium hydroxide in methanol/water mixtures (e.g., 10 mL methanol + 10 mL H₂O, reflux for 5 hours) has been used for analogous benzofuran derivatives . Post-reaction extraction with dichloromethane and purification via column chromatography (e.g., ethyl acetate as eluent) can achieve >80% yield. Purity optimization may involve recrystallization from benzene or adjusting reaction stoichiometry to minimize byproducts (e.g., unreacted esters). Monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives, such as varying antioxidant or cytotoxic effects?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS for antioxidant activity) or cell line specificity (e.g., selective cytotoxicity in MCF-7 vs. HEK293). To address this:

  • Use orthogonal assays (e.g., combine ROS scavenging with NF-κB inhibition assays).
  • Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Validate compound stability under experimental conditions (e.g., HPLC monitoring for degradation).
    Refer to comparative bioactivity tables (e.g., PubChem data showing "High" vs. "Moderate" antioxidant activity for structurally similar compounds) to contextualize results .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve planar benzofuran core geometry and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in derivatives) .
  • NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and dihydrofuran CH₂ groups (~δ 2.5–3.5 ppm).
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₀O₅ requires [M+H]⁺ = 223.0606).
  • FTIR : Carboxylic acid C=O stretch ~1700 cm⁻¹ and methoxy C–O ~1250 cm⁻¹ .

Advanced: What strategies improve regioselective functionalization of the benzofuran core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electrophilic substitution : Direct methoxy or carboxylic acid groups act as directing groups. Use Lewis acids (e.g., AlCl₃) to enhance para/ortho selectivity in halogenation.
  • Cross-coupling : Suzuki-Miyaura reactions at the 2-position (e.g., using Pd catalysts) enable aryl/heteroaryl diversification .
  • Protecting groups : Temporarily esterify the carboxylic acid to prevent side reactions during alkylation or acylation .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as crystallization may alter solubility .
  • Solvent : Stable in anhydrous DMSO for >6 months at -20°C. Aqueous solutions (pH 7.4) degrade within 48 hours; use fresh preparations for bioassays .
  • Hygroscopicity : Desiccate with silica gel to prevent hydrolysis of the methoxy group .

Advanced: What computational modeling approaches predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with PubChem-derived 3D coordinates (InChIKey: BVNNAIYNHUXFCR-UHFFFAOYSA-N) to map binding to COX-2 or PPAR-γ .
  • MD simulations : Analyze dihydrofuran ring flexibility in Desmond (100 ns trajectories) to assess conformational stability in binding pockets.
  • QSAR : Train models using bioactivity data from analogs (e.g., IC₅₀ values against inflammatory markers) to prioritize synthetic targets .

Basic: What are the key spectral databases for verifying this compound’s identity?

Methodological Answer:

  • PubChem CID : Cross-reference spectral data (e.g., UV-Vis λmax ~280 nm for benzofuran chromophore) .
  • SciFinder : Use CAS RN 24280-93-1 (synonym) to retrieve NMR/IR libraries .
  • Cambridge Structural Database : Compare X-ray parameters (e.g., unit cell dimensions) with published benzofuran derivatives .

Advanced: How can researchers mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Acute toxicity assays : Start with zebrafish models to screen LD₅₀ (e.g., H300 hazard code for similar compounds) .
  • Metabolite profiling : Use LC-MS/MS to identify hepatotoxic phase I metabolites (e.g., hydroxylated derivatives).
  • Dosing regimens : Optimize via allometric scaling from in vitro IC₅₀ values to reduce renal accumulation .

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